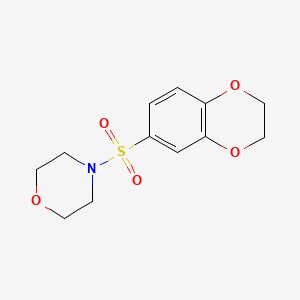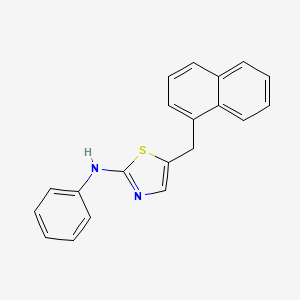![molecular formula C15H13NO4 B5600770 3-[(3-Hydroxyphenyl)carbamoyl]phenyl acetate](/img/structure/B5600770.png)
3-[(3-Hydroxyphenyl)carbamoyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Hydroxyphenyl)carbamoyl]phenyl acetate is a useful research compound. Its molecular formula is C15H13NO4 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl acetate is 271.08445790 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Organotin(IV) Complexes : Organotin(IV) complexes with amino acetate functionalized Schiff bases show potential as anticancer drugs. Complexes like [Ph3SnLH]n and [Ph2SnL] were synthesized from reactions between potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate and PhnSnCl4-n. These complexes exhibited significant in vitro cytotoxicity against various human tumor cell lines, with ID50 values competitive with traditional chemotherapy agents (Basu Baul et al., 2009).
Biochemical Applications
- Catabolism by Escherichia coli : Escherichia coli utilizes aromatic acids like 3-phenylpropionic and 3-(3-hydroxyphenyl)propionic acids, converting them into non-toxic compounds, which demonstrates the bacteria's potential for bioremediation and bioconversion of aromatic compounds into useful bioproducts (Burlingame & Chapman, 1983).
Material Science
- Electrochemical Sensors : Modified carbon paste electrodes with 5-amino-3′,4′-dimethyl-biphenyl-2-ol/carbon nanotube composites have been used to create novel electrochemical sensors. These sensors show enhanced electrochemical performance for the detection of compounds like isoproterenol, acetaminophen, and N-acetylcysteine, highlighting their potential application in analytical chemistry and biosensing (Beitollahi et al., 2012).
Mecanismo De Acción
The mechanism of action of “3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl acetate” would depend on its specific use. If it’s used as a reactant in a chemical reaction, its mechanism of action would involve the reactions of its functional groups. For instance, in a Mannich reaction, the compound could act as a nucleophile, attacking a carbonyl group .
Safety and Hazards
The safety and hazards associated with “3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl acetate” would depend on its specific properties. As with any chemical compound, it’s important to handle it with care and use appropriate safety measures. Based on similar compounds, it could potentially be harmful if swallowed or if it comes into contact with the skin .
Direcciones Futuras
The future directions for “3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl acetate” could involve further exploration of its properties and potential applications. For instance, it could be studied for its potential use in the synthesis of other complex organic compounds. Additionally, its reactivity and behavior in various chemical reactions could be further investigated .
Propiedades
IUPAC Name |
[3-[(3-hydroxyphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10(17)20-14-7-2-4-11(8-14)15(19)16-12-5-3-6-13(18)9-12/h2-9,18H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYLYQYXQLEFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-4-methylimidazole](/img/structure/B5600704.png)
![N-[(5-methyl-2-pyrazinyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600709.png)

![(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[(5-methylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600732.png)

![N-(2-hydroxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5600739.png)
![rel-(3aS,6aS)-1-{[2-(propylthio)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5600745.png)
![4-{2-[(2,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5600756.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane](/img/structure/B5600772.png)
![[3-(4-Phenylbutanoylamino)phenyl] acetate](/img/structure/B5600777.png)
![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate](/img/structure/B5600782.png)
![{4-[5-(1H-indol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5600788.png)
